
5-Hydroxy-2-methyl-1H-indol-3-carbonsäure
Übersicht
Beschreibung
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate der 5-Hydroxy-2-methyl-1H-indol-3-carbonsäure wurden auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen können so konzipiert werden, dass sie verschiedene an der Krebsentwicklung beteiligte Signalwege angreifen, wie z. B. den Hedgehog-Signalweg, der für die Zelldifferenzierung und -proliferation entscheidend ist .
Neurotransmitter-Rezeptor-Antagonisten
Diese Verbindung wurde verwendet, um Derivate zu synthetisieren, die als Antagonisten für Serotoninrezeptoren (5-HT4 und 5-HT6) wirken, die an neurologischen Erkrankungen beteiligt sind und potenzielle Ziele für die Behandlung von Erkrankungen wie Depression und Angstzuständen darstellen können .
Entzündungshemmende und immunmodulatorische Wirkungen
Indolderivate, einschließlich this compound, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie können Immunantworten modulieren, wodurch sie für die Behandlung von Autoimmunerkrankungen nützlich werden .
Anti-Leber-Aktivitäten
Einige Derivate der this compound wurden hergestellt und auf ihre anti-hepatischen Aktivitäten untersucht, die bei der Behandlung von Lebererkrankungen von Vorteil sein könnten .
Synthese von biologisch aktiven Verbindungen
Die Verbindung dient als Reaktant bei der Synthese verschiedener biologisch aktiver Moleküle, darunter Indolyl-Chinoline und Anthranilsäuren, die vielfältige therapeutische Anwendungen haben .
Produktionssynthese
Die Produktionssynthese von 5-Hydroxy-2-methyl-1H-Indol umfasst verschiedene Synthesemethoden, die analysiert wurden, um die Produktionsprozesse für pharmazeutische Anwendungen zu optimieren .
Wirkmechanismus
Target of Action
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . They are often used in the synthesis of compounds that inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammation .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets . This binding can lead to changes in the function of the target, which can result in therapeutic effects. For example, if this compound acts as a 5-LO inhibitor, it would prevent the conversion of arachidonic acid to leukotrienes, molecules that mediate inflammatory responses .
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad biological activities . They can affect pathways related to inflammation, cancer, viral infections, and more . Specifically, if 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid acts as a 5-LO inhibitor, it would affect the leukotriene synthesis pathway, reducing inflammation .
Pharmacokinetics
Indole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
The molecular and cellular effects of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid depend on its specific targets and mode of action. If it acts as a 5-LO inhibitor, it would reduce the production of leukotrienes, thereby decreasing inflammation . This could have beneficial effects in conditions characterized by excessive inflammation.
Action Environment
The action, efficacy, and stability of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more . For example, the gut microbiota can influence the metabolism of indole derivatives, affecting their action .
These compounds have broad biological activities and interact with multiple targets, leading to a variety of potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It maintains intestinal homeostasis and impacts liver metabolism and the immune response .
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates nuclear receptors and regulates intestinal hormones .
Metabolic Pathways
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . It interacts with various enzymes or cofactors in this process.
Eigenschaften
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZQYNWIIHBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360429 | |
| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71982-15-5 | |
| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
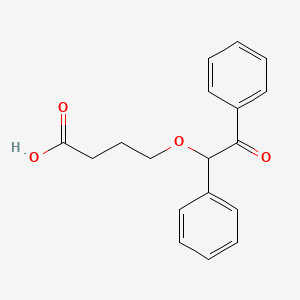
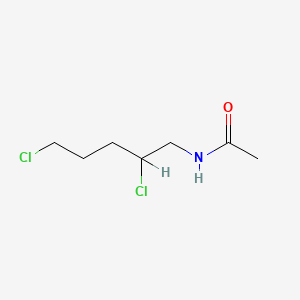
![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
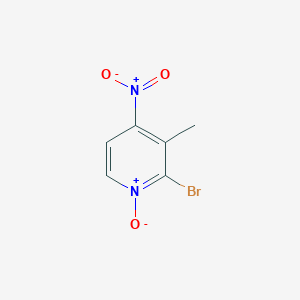
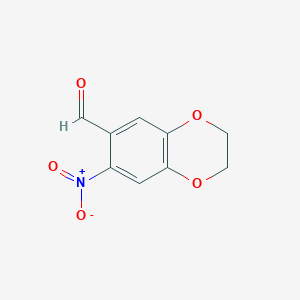
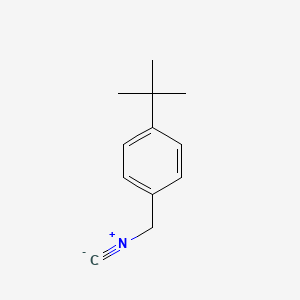
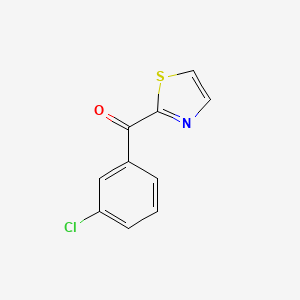

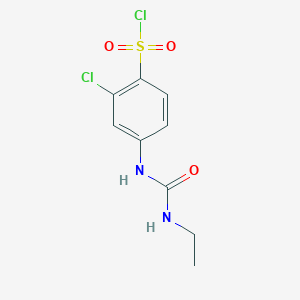

![1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride](/img/structure/B1620939.png)
